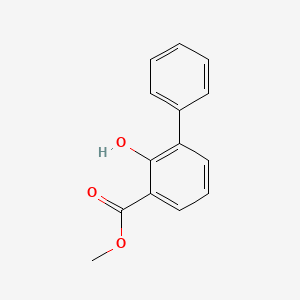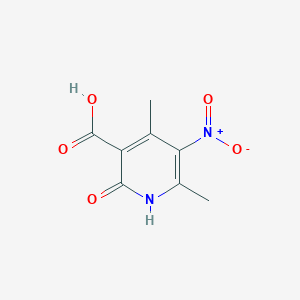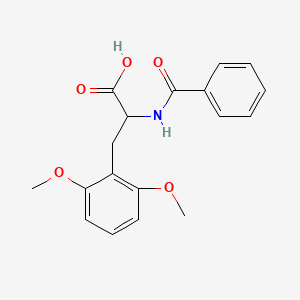![molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6](/img/new.no-structure.jpg)
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: is a heterocyclic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a fused pyrroloquinazolinone structure. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(3-butenyl)quinazolin-4(3H)-ones as starting materials. These compounds undergo proton- and halogen-induced cyclizations in the presence of acids such as hydrochloric acid, trifluoroacetic acid, sulfuric acid, polyphosphoric acid, or trifluoromethanesulfonic acid, and halogenating agents like iodine, bromine, N-iodosuccinimide, or N-bromosuccinimide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Cyclization Reactions: Acidic or basic conditions can be employed to promote cyclization reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Quinazolinone derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, quinazolinone derivatives are known to inhibit certain enzymes and receptors, which can result in anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
1-Methyl-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: Contains a methyl group at the 1st position instead of a bromine atom at the 7th position.
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLOVUMOQAAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357441 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-65-6 |
Source


|
| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

